molecular formula C7H6F3NO3S B6328776 2-Amino-5-(trifluoromethyl)benzenesulfonic acid CAS No. 497-40-5

2-Amino-5-(trifluoromethyl)benzenesulfonic acid

Cat. No. B6328776
CAS RN: 497-40-5
M. Wt: 241.19 g/mol
InChI Key: FFCOKWNAIUIUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(trifluoromethyl)benzenesulfonic acid, also known as TFSA, is an organic compound that is used in a variety of scientific research applications. TFSA is a derivative of benzenesulfonic acid and is composed of two nitrogen atoms, five carbon atoms, and three fluorine atoms. TFSA is an important organic acid because of its unique properties, such as its low pKa, high solubility in water, and its ability to be used as an acid catalyst in a variety of reactions. TFSA has a wide range of applications in scientific research, including its use as an acid catalyst, a reagent in organic synthesis, and a probe for studying the structure and dynamics of proteins.

Scientific Research Applications

2-Amino-5-(trifluoromethyl)benzenesulfonic acid has a wide range of applications in scientific research. It has been used as an acid catalyst in a variety of reactions, including the synthesis of organic compounds and the hydrolysis of peptide bonds. 2-Amino-5-(trifluoromethyl)benzenesulfonic acid has also been used as a reagent in organic synthesis, and as a probe for studying the structure and dynamics of proteins. Additionally, 2-Amino-5-(trifluoromethyl)benzenesulfonic acid has been used to study the effects of pH on enzyme activity, and as a buffer in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Amino-5-(trifluoromethyl)benzenesulfonic acid is not well understood, but it is believed to act as an acid catalyst in a variety of reactions. 2-Amino-5-(trifluoromethyl)benzenesulfonic acid is able to catalyze the hydrolysis of peptide bonds, and it is believed that the trifluoromethyl group of 2-Amino-5-(trifluoromethyl)benzenesulfonic acid is responsible for this catalytic activity. Additionally, 2-Amino-5-(trifluoromethyl)benzenesulfonic acid is believed to act as a proton donor in the formation of hydrogen bonds, and it has been shown to increase the rate of nucleophilic substitution reactions.
Biochemical and Physiological Effects
2-Amino-5-(trifluoromethyl)benzenesulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes, and it has been used to study the effects of pH on enzyme activity. Additionally, 2-Amino-5-(trifluoromethyl)benzenesulfonic acid has been used to study the effects of pH on the structure and dynamics of proteins. 2-Amino-5-(trifluoromethyl)benzenesulfonic acid has also been used to study the effects of pH on the solubility and stability of proteins, and to study the effects of pH on the binding of ligands to proteins.

Advantages and Limitations for Lab Experiments

2-Amino-5-(trifluoromethyl)benzenesulfonic acid has several advantages for use in laboratory experiments. It has a low pKa, which makes it ideal for use as an acid catalyst in a variety of reactions. Additionally, 2-Amino-5-(trifluoromethyl)benzenesulfonic acid is highly soluble in water, which makes it easy to use in a variety of laboratory experiments. However, 2-Amino-5-(trifluoromethyl)benzenesulfonic acid also has some limitations. It cannot be used in reactions involving strong bases, and it is not very stable in the presence of strong acids or bases.

Future Directions

There are a variety of potential future directions for the use of 2-Amino-5-(trifluoromethyl)benzenesulfonic acid in scientific research. For example, 2-Amino-5-(trifluoromethyl)benzenesulfonic acid could be used to study the effects of pH on the structure and dynamics of proteins, or to study the effects of pH on the binding of ligands to proteins. Additionally, 2-Amino-5-(trifluoromethyl)benzenesulfonic acid could be used to study the effects of pH on the solubility and stability of proteins, or to study the effects of pH on the activity of enzymes. Finally, 2-Amino-5-(trifluoromethyl)benzenesulfonic acid could be used to study the effects of pH on the stability of drugs, or to study the effects of pH on the absorption and metabolism of drugs.

Synthesis Methods

2-Amino-5-(trifluoromethyl)benzenesulfonic acid can be synthesized by the reaction of trifluoromethanesulfonyl chloride with an amine. This reaction produces a trifluoromethanesulfonamide, which can then be hydrolyzed to form 2-Amino-5-(trifluoromethyl)benzenesulfonic acid. The reaction is typically carried out in an aqueous solution of sodium hydroxide, and the reaction rate can be increased by the addition of an acid catalyst. The reaction is typically carried out at room temperature, but it can also be carried out at elevated temperatures to increase the rate of the reaction.

properties

IUPAC Name

2-amino-5-(trifluoromethyl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3S/c8-7(9,10)4-1-2-5(11)6(3-4)15(12,13)14/h1-3H,11H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCOKWNAIUIUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(trifluoromethyl)benzenesulfonic acid

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